![molecular formula C27H33O8Si- B12538288 4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate CAS No. 651332-47-7](/img/structure/B12538288.png)
4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of acetyloxy, phenyl, and silyl groups, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Der Prozess beinhaltet oft:
Bildung der Acetyloxygruppen: Dieser Schritt beinhaltet die Acetylierung von 1,3-Propandiol zur Bildung von 1,3-Bis(acetyloxy)propan-2-yl.
Anlagerung der Phenylgruppen: Die Phenylgruppen werden durch eine Friedel-Crafts-Alkylierungsreaktion eingeführt.
Einbau der Silylgruppe: Die Silylgruppe wird unter Verwendung einer Silylierungsreaktion hinzugefügt, die oft tert-Butylchlorsilan beinhaltet.
Endmontage: Die endgültige Verbindung wird durch Veresterungsreaktionen zusammengebaut, die die verschiedenen funktionellen Gruppen unter kontrollierten Bedingungen miteinander verbinden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess würde hinsichtlich Effizienz, Ausbeute und Wirtschaftlichkeit optimiert werden, wobei häufig automatisierte Reaktoren und kontinuierliche Fließsysteme verwendet werden, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen zu reduzieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Alkohole) werden üblicherweise eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Alkanen führen kann.
Wissenschaftliche Forschungsanwendungen
4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu schaffen.
Biologie: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit biologischen Molekülen zu interagieren, was sie in biochemischen Studien nützlich macht.
Industrie: Wird aufgrund seiner Stabilität und Reaktivität bei der Herstellung von fortschrittlichen Materialien wie Polymeren und Beschichtungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine funktionellen Gruppen. Die Acetyloxy- und Phenylgruppen können an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, während die Silylgruppe sterische Hinderung und Stabilität bietet. Diese Wechselwirkungen ermöglichen es der Verbindung, biologische Pfade und chemische Reaktionen effektiv zu modulieren.
Wirkmechanismus
The mechanism of action of 4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate involves its interaction with molecular targets through its functional groups. The acetyloxy and phenyl groups can participate in hydrogen bonding and π-π interactions, while the silyl group provides steric hindrance and stability. These interactions enable the compound to modulate biological pathways and chemical reactions effectively.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate: Ähnlich in der Struktur, aber mit Variationen in den funktionellen Gruppen.
This compound: Eine weitere ähnliche Verbindung mit unterschiedlichen Substituenten.
Einzigartigkeit
Die Einzigartigkeit von this compound liegt in seiner Kombination aus funktionellen Gruppen, die ein Gleichgewicht zwischen Reaktivität und Stabilität bieten. Dies macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie.
Eigenschaften
CAS-Nummer |
651332-47-7 |
|---|---|
Molekularformel |
C27H33O8Si- |
Molekulargewicht |
513.6 g/mol |
IUPAC-Name |
4-[tert-butyl-[2-(1,3-diacetyloxypropan-2-yl)phenyl]-phenylsilyl]oxy-4-oxobutanoate |
InChI |
InChI=1S/C27H34O8Si/c1-19(28)33-17-21(18-34-20(2)29)23-13-9-10-14-24(23)36(27(3,4)5,22-11-7-6-8-12-22)35-26(32)16-15-25(30)31/h6-14,21H,15-18H2,1-5H3,(H,30,31)/p-1 |
InChI-Schlüssel |
SIIFEZKZHUCUOK-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)OCC(COC(=O)C)C1=CC=CC=C1[Si](C2=CC=CC=C2)(C(C)(C)C)OC(=O)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


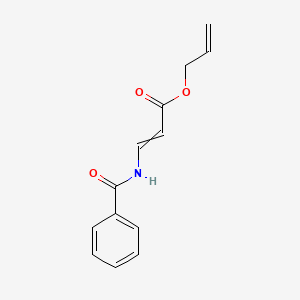
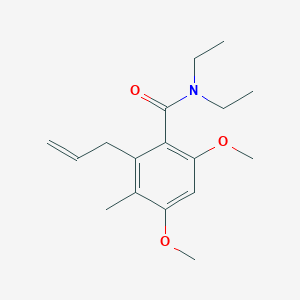
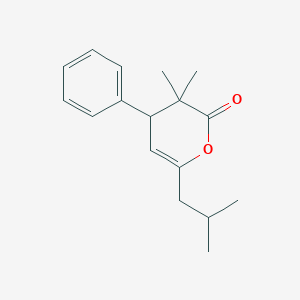
![(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid](/img/structure/B12538230.png)

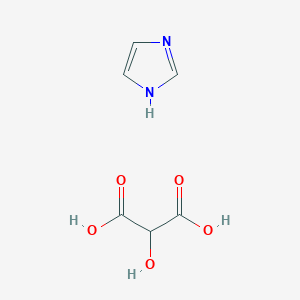
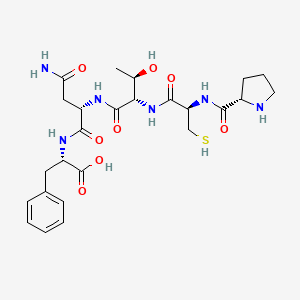
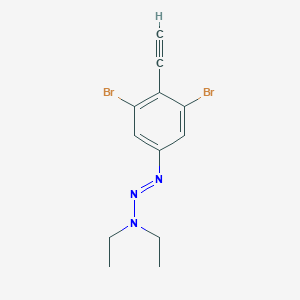
![2',7'-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B12538248.png)
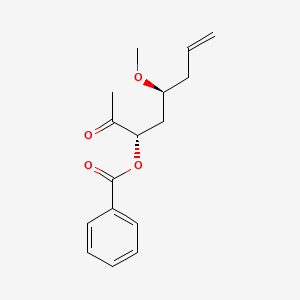
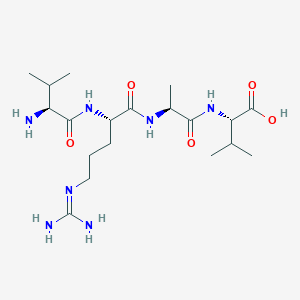
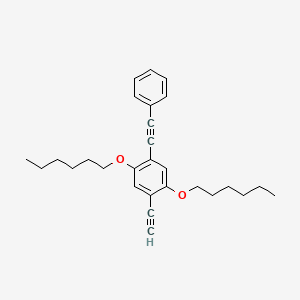
![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2,2,2-trifluoroethyl)aniline](/img/structure/B12538271.png)

